molecular formula C23H17ClN4O3S B10938649 Methyl 2-{4-[(3-chlorophenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Methyl 2-{4-[(3-chlorophenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B10938649
M. Wt: 464.9 g/mol
InChI Key: SVJWKDRRNDWEPT-UHFFFAOYSA-N
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Description

Methyl 2-{4-[(3-chlorophenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{4-[(3-chlorophenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multiple steps:

    Formation of the Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Methyl Group: Methylation is achieved using methylating agents such as methyl iodide in the presence of a base.

    Attachment of the 3-chlorophenoxy Methyl Group: This step involves the reaction of the intermediate with 3-chlorophenol in the presence of a suitable catalyst.

    Final Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenyl groups.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups such as halogens, nitro groups, or sulfonic acids.

Scientific Research Applications

Methyl 2-{4-[(3-chlorophenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has shown promise in several scientific research areas:

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{4-[(3-chlorophenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate stands out due to its dual activity in both anticancer and neuroprotective applications, making it a versatile compound for further research and development.

Properties

Molecular Formula

C23H17ClN4O3S

Molecular Weight

464.9 g/mol

IUPAC Name

methyl 4-[4-[(3-chlorophenoxy)methyl]phenyl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C23H17ClN4O3S/c1-13-18-21-26-20(27-28(21)12-25-22(18)32-19(13)23(29)30-2)15-8-6-14(7-9-15)11-31-17-5-3-4-16(24)10-17/h3-10,12H,11H2,1-2H3

InChI Key

SVJWKDRRNDWEPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)COC5=CC(=CC=C5)Cl)C(=O)OC

Origin of Product

United States

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